TM5441

Catalog No.
S545470
CAS No.
1190221-43-2
M.F
C21H17ClN2O6
M. Wt
428.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
TM5441

CAS Number

1190221-43-2

Product Name

TM5441

IUPAC Name

5-chloro-2-[[2-[2-[3-(furan-3-yl)anilino]-2-oxoethoxy]acetyl]amino]benzoic acid

Molecular Formula

C21H17ClN2O6

Molecular Weight

428.8 g/mol

InChI

InChI=1S/C21H17ClN2O6/c22-15-4-5-18(17(9-15)21(27)28)24-20(26)12-30-11-19(25)23-16-3-1-2-13(8-16)14-6-7-29-10-14/h1-10H,11-12H2,(H,23,25)(H,24,26)(H,27,28)

InChI Key

BGGMLMAPVODXAU-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)NC(=O)COCC(=O)NC2=C(C=C(C=C2)Cl)C(=O)O)C3=COC=C3

Solubility

Soluble in DMSO

Synonyms

TM-5441; TM 5441; TM5441; BMS-790052; BMS-790052; BMS790052; EBP 883; EBP-883; EBP883.

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)COCC(=O)NC2=C(C=C(C=C2)Cl)C(=O)O)C3=COC=C3

Description

The exact mass of the compound 5-Chloro-2-(2-(2-((3-(furan-3-yl)phenyl)amino)-2-oxoethoxy)acetamido)benzoic acid is 428.0775 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Molecular Structure Analysis

Compound X has a complex structure containing several key features:

  • A central benzene ring with a chlorine substituent in the 5th position [].
  • A carboxylic acid group (COOH) attached to the benzene ring [].
  • An amide group (CONH2) connected to the benzene ring via a linker chain [].
  • A furan ring (a five-membered aromatic ring with oxygen) attached to a phenyl group (a benzene ring connected to another aromatic group) [].
  • This furan-phenyl group is linked to the amide group through an amino group (NH2) [].

The specific arrangement of these groups likely influences the overall properties of the molecule [].


Chemical Reactions Analysis

  • Hydrolysis: The amide bond in Compound X could be susceptible to hydrolysis (breakdown by water), potentially yielding the corresponding carboxylic acid and amine components [].
  • Decarboxylation: Under specific conditions, the carboxylic acid group might undergo decarboxylation (loss of a carbon dioxide molecule), leading to a new molecule with one less carbon atom [].

Physical And Chemical Properties Analysis

Specific data on the physical and chemical properties of Compound X, such as melting point, boiling point, and solubility, are not currently available in scientific literature [, , ].

Typical for producing piperazine derivatives. While specific synthetic pathways are proprietary or not fully disclosed in literature, it generally includes:

  • Formation of the Piperazine Core: Starting from appropriate amines and halides.
  • Functionalization: Introducing various substituents to enhance biological activity and specificity.
  • Purification: Utilizing chromatographic techniques to isolate the final product.

The compound's synthesis must ensure high purity and bioavailability for effective pharmacological action .

TM5441 has several potential applications:

  • Cardiovascular Health: As an inhibitor of PAI-1, TM5441 may help manage conditions related to thrombosis and cardiovascular diseases.
  • Obesity Management: Its ability to modulate leptin sensitivity suggests potential use in treating obesity and metabolic syndrome.
  • Cancer Research: Studies indicate that TM5441 may exert anti-tumorigenic effects by inhibiting angiogenesis .

Compound NameStructure TypeBiological ActivityUnique Features
TM5484Piperazine DerivativePAI-1 InhibitionSlightly larger fraction of cleaved PAI-1 compared to TM5441
TM5275Piperazine DerivativePAI-1 InhibitionRedirects PAI-1/PA reaction towards substrate behavior
Serpin PeptidesProtein-based InhibitorsBroad Serpin InhibitionNatural inhibitors with different mechanisms of action
AprotininBovine Lung ProteinBroad Protease InhibitionNon-selective serine protease inhibitor

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

428.0775140 g/mol

Monoisotopic Mass

428.0775140 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

33S35WFR9H

Wikipedia

TM5441

Dates

Modify: 2023-08-15
1: Ghosh AK, Rai R, Park KE, Eren M, Miyata T, Wilsbacher LD, Vaughan DE. A small molecule inhibitor of PAI-1 protects against doxorubicin-induced cellular senescence. Oncotarget. 2016 Nov 8;7(45):72443-72457. doi: 10.18632/oncotarget.12494. PubMed PMID: 27736799; PubMed Central PMCID: PMC5341920.
2: Piao L, Jung I, Huh JY, Miyata T, Ha H. A novel plasminogen activator inhibitor-1 inhibitor, TM5441, protects against high-fat diet-induced obesity and adipocyte injury in mice. Br J Pharmacol. 2016 Sep;173(17):2622-32. doi: 10.1111/bph.13541. Epub 2016 Jul 28. PubMed PMID: 27339909; PubMed Central PMCID: PMC4978161.
3: Jeong BY, Uddin MJ, Park JH, Lee JH, Lee HB, Miyata T, Ha H. Novel Plasminogen Activator Inhibitor-1 Inhibitors Prevent Diabetic Kidney Injury in a Mouse Model. PLoS One. 2016 Jun 3;11(6):e0157012. doi: 10.1371/journal.pone.0157012. eCollection 2016. PubMed PMID: 27258009; PubMed Central PMCID: PMC4892642.
4: Placencio VR, Ichimura A, Miyata T, DeClerck YA. Small Molecule Inhibitors of Plasminogen Activator Inhibitor-1 Elicit Anti-Tumorigenic and Anti-Angiogenic Activity. PLoS One. 2015 Jul 24;10(7):e0133786. doi: 10.1371/journal.pone.0133786. eCollection 2015. PubMed PMID: 26207899; PubMed Central PMCID: PMC4514594.
5: Tsuda K. Letter by Tsuda regarding article, "Plasminogen activator inhibitor-1 antagonist TM5441 attenuates Nω-nitro-L-arginine methyl ester-induced hypertension and vascular senescence". Circulation. 2014 Aug 26;130(9):e83. doi: 10.1161/CIRCULATIONAHA.113.007940. PubMed PMID: 25156921.
6: Eren M, Boe AE, Murphy SB, Place AT, Nagpal V, Morales-Nebreda L, Urich D, Quaggin SE, Budinger GR, Mutlu GM, Miyata T, Vaughan DE. PAI-1-regulated extracellular proteolysis governs senescence and survival in Klotho mice. Proc Natl Acad Sci U S A. 2014 May 13;111(19):7090-5. doi: 10.1073/pnas.1321942111. Epub 2014 Apr 28. PubMed PMID: 24778222; PubMed Central PMCID: PMC4024885.
7: Boe AE, Eren M, Murphy SB, Kamide CE, Ichimura A, Terry D, McAnally D, Smith LH, Miyata T, Vaughan DE. Plasminogen activator inhibitor-1 antagonist TM5441 attenuates Nω-nitro-L-arginine methyl ester-induced hypertension and vascular senescence. Circulation. 2013 Nov 19;128(21):2318-24. doi: 10.1161/CIRCULATIONAHA.113.003192. Epub 2013 Oct 3. PubMed PMID: 24092817; PubMed Central PMCID: PMC3933362.

Explore Compound Types